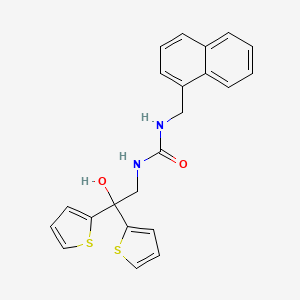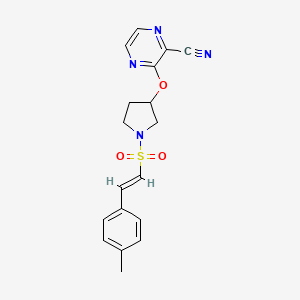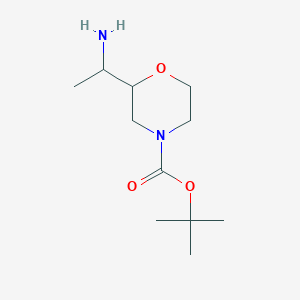![molecular formula C15H17N5O4S2 B2700934 3-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 2097863-36-8](/img/structure/B2700934.png)
3-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a useful research compound. Its molecular formula is C15H17N5O4S2 and its molecular weight is 395.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition
3-Methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is part of a series of benzenesulfonamides studied for their inhibitory activity against α-carbonic anhydrases (CAs), particularly the human isoforms hCA I, II, IX, and XII. These enzymes are involved in various physiological and pathological processes, including tumor growth and metastasis. The sulfonamides showed low nanomolar activity against hCA II, indicating potential for therapeutic applications targeting transmembrane, tumor-associated isoforms like CA IX and XII, with significant inhibition observed across a range of concentrations (Alafeefy et al., 2015).
Antioxidant Activity
The compound belongs to a class of molecules that have been synthesized and evaluated for their antioxidant properties. Sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) have demonstrated potential antioxidant activity, with specific derivatives showing significant efficacy. This research suggests a possibility for the development of new antioxidant agents using sulfonamide chemistry as a basis, highlighting the importance of the sulfonamide linkage in enhancing antioxidant properties (Padmaja et al., 2014).
Antimicrobial Activity
The structural motif of this compound, particularly its sulfonamide component, has been explored in various heterocyclic compounds for antimicrobial activity. Novel sulfone-linked bis heterocycles, including derivatives similar to the compound , have shown pronounced antimicrobial properties, suggesting a promising avenue for the development of new antimicrobial agents (Padmavathi et al., 2008).
Catalytic Applications
Additionally, compounds incorporating the sulfonamide moiety have been utilized in catalysis, demonstrating the versatility of this chemical class. For instance, derivatives have been applied as efficient and homogeneous catalysts in the one-pot synthesis of various heterocyclic compounds under aqueous media. This application underscores the potential of sulfonamide-based compounds in facilitating green chemistry and sustainable synthesis processes (Khazaei et al., 2015).
Mechanism of Action
Target of Action
The compound “3-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide” contains a thiadiazole ring. Thiadiazole derivatives have been found to possess various biological activities, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . Therefore, the targets of this compound could be related to these biological activities.
Mode of Action
Compounds containing a thiadiazole ring often interact with their targets by forming hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it affects. Thiadiazole derivatives are known to interfere with various biochemical pathways related to their biological activities .
Pharmacokinetics
The presence of a thiadiazole ring could potentially enhance the compound’s stability and bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the biological activities associated with thiadiazole derivatives, the effects could range from antimicrobial to antitumor effects .
Biochemical Analysis
Molecular Mechanism
It’s possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
3-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S2/c1-19-12-8-11(2-3-13(12)24-15(19)21)26(22,23)18-10-4-6-20(7-5-10)14-9-16-25-17-14/h2-3,8-10,18H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOJAIKNCYXNLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC3CCN(CC3)C4=NSN=C4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2700854.png)
![(3R,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride](/img/structure/B2700856.png)
![Spiro[1,3-dioxolane-2,1'-[1H]inden]-3'(2'H)-one](/img/structure/B2700859.png)




![2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2700868.png)

![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2700871.png)
![1-(3-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2700872.png)

![6-((4-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2700874.png)
